molecular formula C17H20IN3 B15006463 2-Iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile

2-Iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile

Cat. No.: B15006463
M. Wt: 393.26 g/mol
InChI Key: BSTTXOQQGAERQQ-UHFFFAOYSA-N
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Description

2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE is a complex organic compound characterized by its unique structure, which includes an iodine atom and two cyano groups attached to a cyclododeca[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3) or thiourea. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE involves its interaction with molecular targets through its functional groups. The iodine atom and cyano groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-IODO-5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLODODECA[B]PYRIDINE-3,4-DICARBONITRILE is unique due to its combination of an iodine atom and two cyano groups attached to a cyclododeca[b]pyridine ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

Molecular Formula

C17H20IN3

Molecular Weight

393.26 g/mol

IUPAC Name

2-iodo-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C17H20IN3/c18-17-15(12-20)14(11-19)13-9-7-5-3-1-2-4-6-8-10-16(13)21-17/h1-10H2

InChI Key

BSTTXOQQGAERQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2=C(CCCC1)C(=C(C(=N2)I)C#N)C#N

Origin of Product

United States

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